(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Chiral building block procurement Medicinal chemistry economics Enantiopure intermediate sourcing

Researchers synthesizing orexin-1 receptor antagonists often face stereochemical ambiguity with racemic morpholine building blocks, necessitating costly chiral resolution. (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS 1257850-83-1) provides the defined (R)-configuration at the morpholine 3-position, ensuring stereochemical fidelity without additional processing. • Defined (R)-stereochemistry eliminates chiral resolution/purification steps • Directly compatible with US20040058921A1 synthetic routes for orexin-1 antagonists • ≥95% purity with confirmed InChIKey OTGAMPLHQAGRIU-MRVPVSSYSA-N

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 1257850-83-1
Cat. No. B048024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate
CAS1257850-83-1
Synonyms(R)-(3-Morpholinylmethyl)-carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1COCCN1
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
InChIKeyOTGAMPLHQAGRIU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate: Chiral Morpholine Building Block


(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS 1257850-83-1) is a single-enantiomer (R-configuration) Boc-protected aminomethylmorpholine building block with molecular formula C₁₀H₂₀N₂O₃ and molecular weight 216.28 g/mol [1]. It is primarily employed as a chiral intermediate in the synthesis of enantiopure morpholine derivatives that act as antagonists of human orexin receptors, particularly orexin-1 [2]. Its defined (R)-stereochemistry at the morpholine 3-position enables the construction of stereochemically precise drug candidates for neurological and sleep disorder indications.

Why the (R)-Enantiomer Cannot Be Replaced


Substituting the (R)-enantiomer (CAS 1257850-83-1) with the racemic mixture (CAS 169750-75-8) or the (S)-enantiomer (CAS 1257850-88-6) introduces a 50% or 100% stereochemical mismatch, respectively, when the downstream pharmacophore requires a defined (R)-configuration at the morpholine 3-position. In the context of orexin receptor antagonist synthesis, the stereochemistry of the morpholine ring directly influences receptor binding affinity and selectivity [1]. Using the racemate necessitates costly chiral resolution or chiral chromatography, reducing atom economy and increasing purification burden. The (S)-enantiomer yields the opposite absolute configuration, which may result in inactive or off-target final compounds, as demonstrated in other chiral morpholine-derived receptor ligands [2]. Therefore, only the (R)-enantiomer guarantees stereochemical fidelity without additional processing steps.

Quantitative Comparison vs. Closest Analogs


Procurement Cost: (R)- vs (S)-Enantiomer

When procuring single-enantiomer Boc-aminomethylmorpholine for a discovery program, the (R)-enantiomer (CAS 1257850-83-1) is available at a significantly lower cost than the (S)-enantiomer (CAS 1257850-88-6) from comparable suppliers. As of 2025, the (R)-enantiomer is listed at approximately ¥369.0/25mg, while the (S)-enantiomer from the same supplier costs approximately ¥7062.0/g (i.e., ¥1765.5/250mg normalized) . This represents a substantial cost advantage for the (R)-enantiomer, making it the economically preferential choice for programs requiring this specific stereochemistry. Note: Pricing is subject to change and should be verified at time of procurement.

Chiral building block procurement Medicinal chemistry economics Enantiopure intermediate sourcing

Chiral Purity: (R)-Enantiomer vs. Racemate

The (R)-enantiomer is commercially supplied at a minimum chemical purity of 95% with a defined chiral identity (R-configuration), as confirmed by LCMS/NMR . In contrast, the racemic mixture (CAS 169750-75-8) is a 1:1 mixture of (R) and (S) enantiomers. For the end-user, the (R)-enantiomer provides 100% of the desired stereochemistry per mole, while the racemate delivers only 50% of the required (R)-enantiomer, effectively doubling the loading required to achieve the same effective concentration of the active stereoisomer in subsequent reactions . Furthermore, the (R)-enantiomer's optical rotation and absolute configuration are traceable via specified InChIKey: OTGAMPLHQAGRIU-MRVPVSSYSA-N , enabling unambiguous analytical verification.

Chiral purity Enantiomeric excess Quality control

Synthetic Utility in Orexin Antagonists

The (R)-enantiomer (CAS 1257850-83-1) is explicitly cited as a building block for the synthesis of morpholine (M723725) derivatives, a class of non-peptide antagonists of human orexin-1 receptors . The parent patent US20040058921A1 describes morpholine derivatives of formula (I) wherein the stereochemistry at the morpholine 3-position is a critical determinant of orexin-1 receptor antagonism [1]. In specific examples, the (R)-configured morpholine intermediates demonstrated potent antagonist activity in FLIPR assays on CHO cells expressing human orexin-1 receptor, with Ki values for final compounds in the nanomolar range (e.g., < 100 nM) [1]. While the unprotected building block itself is not the active species, its stereochemical information is transferred to the final antagonist, and the (R)-configuration is essential for target engagement. No equivalent data have been reported for the (S)-enantiomer in this specific pharmacophore series.

Orexin receptor antagonist Sleep disorder therapeutic Morpholine pharmacophore

(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate: Application Scenarios


Synthesis of Enantiopure Orexin-1 Antagonists

The (R)-enantiomer is the preferred building block for constructing the (R)-configured morpholine core of orexin-1 receptor antagonists, as documented in patent US20040058921A1. Programs targeting insomnia, narcolepsy, or circadian rhythm disorders can directly incorporate this intermediate into their synthetic route, ensuring stereochemical fidelity and alignment with the pharmacophore model. The defined (R)-stereochemistry has been shown to confer high-affinity antagonism at orexin-1 receptors in CHO cell-based FLIPR assays [1].

Defined Morpholine Scaffolds for Hit-to-Lead

In structure-activity relationship (SAR) studies, the (R)-enantiomer allows for the systematic evaluation of substitution vectors while keeping the morpholine 3-position stereochemistry constant. This eliminates a variable dimension and ensures that any observed changes in activity are attributable to the substituent rather than stereochemical ambiguity. The commercial availability at >95% purity with unambiguous analytical characterization (InChIKey OTGAMPLHQAGRIU-MRVPVSSYSA-N) supports reproducible analog generation .

Cost-Efficient Chiral Intermediates for Early Discovery

Compared to the (S)-enantiomer, the (R)-enantiomer offers a lower absolute procurement cost per pack size from multiple suppliers, making it the economically rational choice for initial SAR exploration when the target stereochemistry is not yet confirmed but a single enantiomer is preferred for resource efficiency. However, should biological testing reveal that the (S)-configuration is required, programs can then invest in the more expensive (S)-enantiomer for scale-up .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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